REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[C:5]([OH:11])=[C:4]([CH:12]([CH3:14])[CH3:13])[CH:3]=1.[Cl:15][C:16]1[CH:21]=[CH:20][C:19]([C:22]2([OH:29])[N:26]([CH3:27])[C:25](=[O:28])[CH2:24][CH2:23]2)=[CH:18][C:17]=1[S:30](Cl)(=[O:32])=[O:31].C(N(CC)CC)C.O>C(OCC)(=O)C>[Cl:15][C:16]1[CH:21]=[CH:20][C:19]([C:22]2([OH:29])[N:26]([CH3:27])[C:25](=[O:28])[CH2:24][CH2:23]2)=[CH:18][C:17]=1[S:30](=[O:32])(=[O:31])[NH:1][C:2]1[CH:3]=[C:4]([CH:12]([CH3:14])[CH3:13])[C:5]([OH:11])=[C:6]([CH:8]([CH3:9])[CH3:10])[CH:7]=1
|
Name
|
|
Quantity
|
29.1 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=C1)C(C)C)O)C(C)C
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
5-(4-chloro-3-chlorosulfonylphenyl)-5-hydroxy-1-methyl-2-pyrrolidone
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)C1(CCC(N1C)=O)O)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
22.7 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 50° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
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CUSTOM
|
Details
|
the organic phase is separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted several times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Type
|
ADDITION
|
Details
|
After addition of about 250 ml of methylene chloride to the amorphous red residue it
|
Type
|
TEMPERATURE
|
Details
|
is refluxed
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
STIRRING
|
Details
|
The mixture is stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the precipitate is filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized from acetonitrile without prolonged standing
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(C=C1)C1(CCC(N1C)=O)O)S(NC1=CC(=C(C(=C1)C(C)C)O)C(C)C)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |